N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C16H17ClN4O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carboxamide group, and a 2,3-dihydrobenzo[f][1,4]oxazepin ring, which is a seven-membered heterocyclic compound containing oxygen and nitrogen .Physical and Chemical Properties Analysis
This compound has a molecular weight of 348.79. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Research into compounds with [1,4]oxazepine bases has demonstrated their potential as carbonic anhydrase inhibitors. For instance, a study by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. This work suggests that compounds with similar structural motifs could be explored for their carbonic anhydrase inhibitory properties, which is relevant in the development of treatments for conditions like glaucoma, epilepsy, and certain types of edema (Sapegin et al., 2018).
Antibacterial Agents
Palkar et al. (2017) investigated the synthesis of novel analogs with pyrazole-5-one derivatives derived from 2-aminobenzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of structurally related compounds to serve as new antibacterial agents, highlighting the importance of structural modifications to enhance antimicrobial efficacy (Palkar et al., 2017).
Anticancer Agents
Several studies have focused on the synthesis and biological evaluation of compounds with pyrazole and oxazepine units for anticancer activity. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines with noted activities against cancer cell lines, suggesting that compounds incorporating similar heterocyclic frameworks could be potent anticancer agents. This supports the exploration of such compounds in the search for new therapeutic options for cancer treatment (Rahmouni et al., 2016).
Conformationally Rigid Analogs for Antiproliferative Effects
Kim et al. (2011) developed conformationally rigid analogs of aminopyrazole amide scaffolds, such as phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. This underscores the potential of designing structurally complex compounds for targeted anticancer effects (Kim et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSKJIXHQJUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.